molecular formula C20H24N2O6S2 B11160724 3-(benzylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

3-(benzylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Cat. No.: B11160724
M. Wt: 452.5 g/mol
InChI Key: SBWZMBMDSAICOI-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a morpholine ring, a sulfonyl group, and a phenylmethanesulfonyl group, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-morpholine sulfonyl chloride with a phenylmethanesulfonyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and morpholine groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylmorpholine: A structurally related compound with similar functional groups.

    N-(4-(Morpholinosulfonyl)phenyl)acetamide: Another compound with a morpholine sulfonyl group.

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its combination of a morpholine ring, sulfonyl groups, and a phenylmethanesulfonyl moiety. This unique structure imparts specific chemical properties and biological activities, making it valuable for various applications.

Properties

Molecular Formula

C20H24N2O6S2

Molecular Weight

452.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H24N2O6S2/c23-20(10-15-29(24,25)16-17-4-2-1-3-5-17)21-18-6-8-19(9-7-18)30(26,27)22-11-13-28-14-12-22/h1-9H,10-16H2,(H,21,23)

InChI Key

SBWZMBMDSAICOI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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